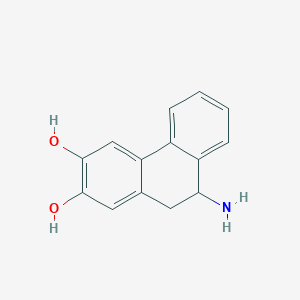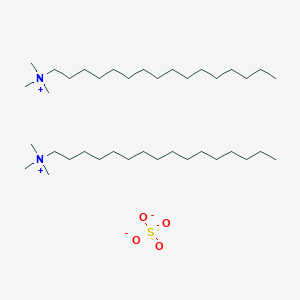
hexadecyl(trimethyl)azanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl(trimethyl)azanium;sulfate, also known as cetyltrimethylammonium sulfate, is a quaternary ammonium compound. It is widely used as a surfactant due to its ability to lower the surface tension of liquids. This compound is commonly found in various industrial and household products, including shampoos, conditioners, and other personal care items.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyl(trimethyl)azanium;sulfate can be synthesized through the reaction of hexadecylamine with trimethylamine, followed by the addition of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl(trimethyl)azanium;sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds.
Applications De Recherche Scientifique
Hexadecyl(trimethyl)azanium;sulfate has numerous applications in scientific research, including:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: This compound is employed in cell lysis buffers for the extraction of DNA and proteins from biological samples.
Medicine: this compound is used in the formulation of antiseptic and antimicrobial agents.
Industry: It is a key ingredient in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of hexadecyl(trimethyl)azanium;sulfate involves its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent.
Comparaison Avec Des Composés Similaires
Hexadecyl(trimethyl)azanium;sulfate can be compared with other quaternary ammonium compounds such as:
Cetrimonium bromide: Similar in structure but contains a bromide ion instead of a sulfate ion.
Cetrimonium chloride: Contains a chloride ion and is commonly used in hair conditioners and shampoos.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
This compound is unique due to its sulfate ion, which imparts different solubility and reactivity characteristics compared to its bromide and chloride counterparts .
Propriétés
Numéro CAS |
67355-36-6 |
|---|---|
Formule moléculaire |
C38H84N2O4S |
Poids moléculaire |
665.2 g/mol |
Nom IUPAC |
hexadecyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C19H42N.H2O4S/c2*1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h2*5-19H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
OHYHWAITIOIHFP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)

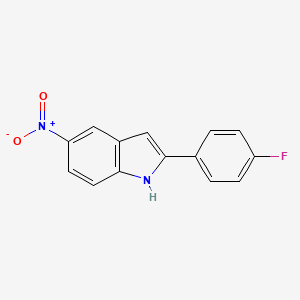

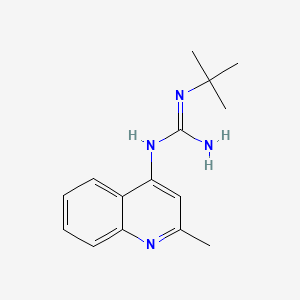
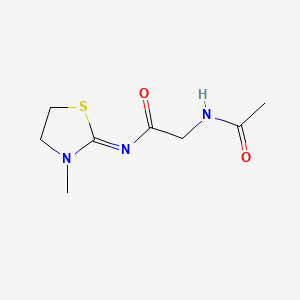
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
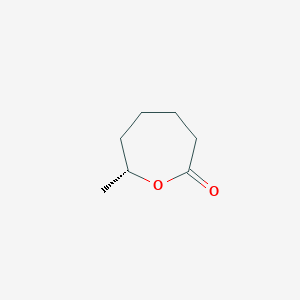
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)

